benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate
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Overview
Description
Benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes may include:
Formation of the Core Structure: This step involves the synthesis of the hexyl chain with the oxo and amino groups. Reagents such as hexylamine and hexanone may be used under controlled conditions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the functionalized hexyl chain with benzyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amine groups to amides.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, allowing for further derivatization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines in the presence of suitable leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate: Unique due to its specific functional groups and structure.
Other Carbamates: Compounds with similar carbamate groups but different side chains or functional groups.
Glycosylated Amines: Compounds with similar glycosylation patterns but different core structures.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H30N2O8 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C20H30N2O8/c23-11-14-16(25)17(26)18(27)19(30-14)22-15(24)9-5-2-6-10-21-20(28)29-12-13-7-3-1-4-8-13/h1,3-4,7-8,14,16-19,23,25-27H,2,5-6,9-12H2,(H,21,28)(H,22,24) |
InChI Key |
YRKGECJVSSEXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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